3-Chloro-5-methylpyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRWZIJMAGHJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856682 | |
| Record name | 3-Chloro-5-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-33-0 | |
| Record name | 3-Chloro-5-methyl-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89283-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylpyrazin-2(1H)-one typically involves the chlorination of 5-methylpyrazin-2(1H)-one. One common method includes the reaction of 5-methylpyrazin-2(1H)-one with thionyl chloride (SOCl2) under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 5-methylpyrazin-2(1H)-one or its derivatives.
Substitution: Formation of
Biological Activity
3-Chloro-5-methylpyrazin-2(1H)-one (CAS No. 89283-33-0) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine core with a chlorine substituent at the 3-position and a methyl group at the 5-position. Its molecular formula is , and it possesses unique structural characteristics that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Cellular Effects : Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting potential anticancer properties .
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated through various assays, revealing the following:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antibiotics against resistant bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Case Studies and Research Findings
- Study on Antibacterial Activity : A study published in ACS Publications reported that compounds similar to this compound exhibited potent antibacterial activity against MRSA, implicating efflux mechanisms in resistance .
- Anticancer Research : Another investigation explored the compound's effects on apoptosis in cancer cells, indicating that it triggers mitochondrial pathways leading to cell death . This highlights its potential as an anticancer agent.
- Toxicological Assessments : Evaluations have indicated that while the compound exhibits promising biological activities, further studies are necessary to assess its toxicity and safety profile in vivo .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for "3-Chloro-5-methylpyrazin-2(1H)-one" are not available in the search results, the compound "this compound" and related compounds have applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound
- Alfa Chemistry offers This compound (89283-33-0) for experimental/research use .
- It can be used as a building block in the synthesis of more complex molecules.
Related Pyrazinone Compounds
- Chemistry Related pyrazinone compounds are used as building blocks in the synthesis of more complex heterocyclic compounds.
- Biology They are investigated for their potential as bioactive molecules with antimicrobial and antiviral properties.
- Medicine They are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors. One similar compound, 5-Bromo-3-chloro-N-methylpyrazin-2-amine, has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry They are utilized in the development of novel materials with specific chemical or physical properties.
Additional Information on Related Compounds
- 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound with an azetidine ring, a pyrazinone core, and an amino group, which contributes to its reactivity and versatility in chemical synthesis and biological interactions.
- One common synthetic route includes the cyclization of an appropriate precursor to form the azetidine ring, followed by nucleophilic substitution to introduce the pyrazinone group.
- 3-(3-aminoazetidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical differences between 3-chloro-5-methylpyrazin-2(1H)-one and its analogues:
Functional Group Impact on Reactivity and Bioactivity
- Chlorine and Methyl Substitutents : The chloro group at C3 in this compound is critical for electrophilic substitution reactions, while the methyl group at C5 enhances lipophilicity, favoring membrane permeability in biological systems .
- Carboxylic Acid Derivative : 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid (similarity score: 0.82) exhibits higher water solubility due to its carboxylic acid group, making it suitable for aqueous-phase reactions but less effective in hydrophobic environments .
Research Findings and Structure-Activity Relationships (SAR)
- Hydrogen-Bonding Capacity: Replacement of the ketone with an amine group (as in 3-chloro-5-methylpyrazin-2-amine) introduces hydrogen-bond donor capability, which could enhance binding to biological targets like kinases or receptors .
- Solubility vs. Bioavailability : While the carboxylic acid derivative (6-oxo-1,6-dihydropyrazine-2-carboxylic acid) has superior solubility, its ionized form at physiological pH may reduce cellular uptake compared to the neutral this compound .
Q & A
Q. What are the standard synthetic routes for 3-Chloro-5-methylpyrazin-2(1H)-one, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclization reactions of substituted pyrazine precursors. For example, chlorination of 5-methylpyrazin-2(1H)-one using POCl₃ or SOCl₂ under reflux conditions can introduce the chloro group. Intermediate characterization involves NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm functional groups and molecular weight. Purity is assessed via HPLC or TLC, with recrystallization or column chromatography used for purification .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystallization is achieved using solvents like ethanol or DCM/hexane. Data refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and torsion angles. For non-crystalline samples, 2D NMR (COSY, HSQC) and computational methods (DFT-based geometry optimization) validate planar structures .
Q. What spectroscopic techniques are critical for monitoring reactions involving this compound?
Methodological Answer: Real-time reaction monitoring uses in-situ FTIR to track carbonyl (C=O) and C-Cl stretching vibrations. Post-reaction analysis combines LC-MS for molecular ion detection and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Discrepancies between expected and observed spectra may indicate side reactions, necessitating iterative optimization of reaction conditions (e.g., temperature, stoichiometry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data (e.g., unexpected regioselectivity in substitution reactions)?
Methodological Answer: Computational chemistry tools (e.g., Gaussian, MOE) model transition states and electron density maps to predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyrazinone ring. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction outcomes. Contradictions between computational and experimental results may arise from solvent effects or steric hindrance, requiring multivariate analysis .
Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?
Methodological Answer: Structure-activity relationship (SAR) studies systematically modify the chloro and methyl groups. For instance, replacing the chloro group with fluorinated analogs (e.g., 5-fluoropyrimidine) enhances metabolic stability. Biological assays (e.g., kinase inhibition in Jak/Stat pathways) screen derivatives, with IC₅₀ values guiding iterative design. Co-crystallization with target proteins (e.g., using PDB-deposited structures) identifies binding interactions .
Q. How do researchers address challenges in crystallizing this compound derivatives?
Methodological Answer: Polymorphism screening uses solvent vapor diffusion (e.g., with PEG-based precipitants) to identify stable crystal forms. For poorly diffracting crystals, synchrotron radiation improves data resolution. Twinned crystals are resolved using SHELXD for structure solution and TWINLAW for matrix refinement. Dynamic light scattering (DLS) pre-screens crystallization conditions by assessing aggregate formation .
Q. What advanced methods analyze decomposition pathways under storage conditions?
Methodological Answer: Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS identify degradation products (e.g., hydrolysis of the lactam ring). Kinetic modeling (Arrhenius plots) predicts shelf life. Solid-state NMR and powder XRD monitor phase changes, while DFT calculations simulate degradation mechanisms (e.g., chloride elimination pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
